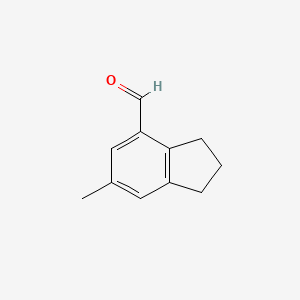

6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde

Description

6-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde is a bicyclic aromatic compound featuring a partially saturated indene core with a methyl group at position 6 and an aldehyde functional group at position 3. This structure confers unique physicochemical properties, making it a versatile intermediate in organic synthesis and drug development. Its derivatives are explored for biological activities, including tubulin inhibition and antimicrobial effects . The compound's reactivity is influenced by the electron-withdrawing aldehyde group and the electron-donating methyl substituent, enabling diverse chemical modifications.

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde |

InChI |

InChI=1S/C11H12O/c1-8-5-9-3-2-4-11(9)10(6-8)7-12/h5-7H,2-4H2,1H3 |

InChI Key |

WORMFOUUXLEYOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CCC2)C(=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde can be achieved through several methods. One common approach involves the catalytic hydrogenation of indene derivatives. For instance, indene can be subjected to catalytic hydrogenation in the presence of a suitable catalyst such as palladium on carbon (Pd/C) to yield 2,3-dihydroindene. Subsequent functionalization of the dihydroindene with a methyl group and an aldehyde group can be achieved through various organic reactions, including Friedel-Crafts alkylation and formylation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The choice of catalysts, reaction conditions, and purification methods are critical factors in ensuring the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Major Products Formed

Oxidation: 6-methyl-2,3-dihydro-1H-indene-4-carboxylic acid.

Reduction: 6-methyl-2,3-dihydro-1H-indene-4-methanol.

Substitution: Various halogenated or nitrated derivatives depending on the specific reaction conditions.

Scientific Research Applications

6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aldehyde groups.

Mechanism of Action

The mechanism of action of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein modification .

Comparison with Similar Compounds

7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde

7-Methoxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde

- Structure : Methoxy group at position 7 instead of hydrogen.

- Properties : Higher lipophilicity (logP ~2.3) and stability under oxidative conditions compared to hydroxylated analogues .

- Synthesis: Achieved via methoxylation of precursor indanones, with yields influenced by reaction conditions (e.g., microwave vs. conventional heating) .

1-Methoxy-6-methyl-3-oxo-2,3-dihydro-1H-indene-4-carbaldehyde

- Structure : Incorporates a ketone group at position 3 and methoxy at position 1.

- Key Difference : The ketone group enhances electrophilicity, enabling nucleophilic attacks at position 3 .

Functional Group Variations

2,3-Dihydro-1H-indene-2-carbaldehyde (Indan-2-carbaldehyde)

5-Methyl-3-phenyl-1H-indene-2-carbaldehyde

- Structure : Phenyl and methyl substituents at positions 3 and 5.

- Synthesis : Prepared via Grignard reactions (e.g., phenylmagnesium bromide), achieving 66% yield over two steps .

- Utility : Demonstrates enhanced steric hindrance, affecting catalytic asymmetric reactions .

Physicochemical and Pharmacokinetic Properties

- Metabolism : Dihydroindene derivatives undergo hepatic oxidation, with hydroxy metabolites exhibiting prolonged plasma half-lives (e.g., 3.3 days for LY186641 metabolites) .

Biological Activity

6-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure with an aldehyde functional group, which is critical for its reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 174.20 g/mol.

The biological activity of this compound is primarily mediated through interactions with various biological targets, such as enzymes and receptors. The aldehyde group can participate in nucleophilic addition reactions, influencing biochemical pathways associated with inflammation and cancer.

1. Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. For instance, it has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators.

2. Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits COX enzymes; reduces pro-inflammatory mediators | |

| Anticancer | Induces apoptosis in cancer cell lines; activates caspase pathways | |

| Antimicrobial | Exhibits antibacterial properties against various pathogens |

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of various indene derivatives, this compound was found to significantly reduce inflammation markers in vitro. This was attributed to its ability to inhibit COX-2 expression in macrophages.

Case Study 2: Anticancer Activity

A recent investigation assessed the cytotoxicity of this compound against human breast adenocarcinoma (MCF-7) cells. The results indicated that the compound reduced cell viability by over 50% at concentrations above 20 µM after 48 hours of treatment.

Applications in Medicinal Chemistry

The compound serves as an important intermediate in organic synthesis, particularly for developing new pharmaceuticals. Its derivatives are being explored for their potential therapeutic applications in treating inflammatory diseases and cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.